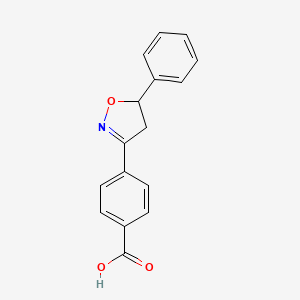
4-(5-Phenyl-4,5-dihydro-1,2-oxazol-3-yl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-Phenyl-4,5-dihydro-1,2-oxazol-3-yl)benzoic acid is a heterocyclic compound that contains an oxazole ring fused with a benzoic acid moiety The oxazole ring is a five-membered ring containing one oxygen and one nitrogen atom, which imparts unique chemical properties to the compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Phenyl-4,5-dihydro-1,2-oxazol-3-yl)benzoic acid typically involves the cyclization of appropriate precursors. One common method involves the cyclization of N-benzoyl-2-bromo-3-phenylpropenamide in the presence of sodium hydride . The reaction conditions usually require an inert atmosphere and anhydrous solvents to prevent side reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the synthesis.
化学反応の分析
Types of Reactions
4-(5-Phenyl-4,5-dihydro-1,2-oxazol-3-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized to form oxazoles.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Reduction: Hydrogenation using palladium on carbon (Pd/C) can be employed for reduction reactions.
Substitution: Halogenating agents, such as bromine or chlorine, can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of oxazoles.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
4-(5-Phenyl-4,5-dihydro-1,2-oxazol-3-yl)benzoic acid has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design due to its unique structural features.
Material Science: It can be used as a building block for the synthesis of advanced materials with specific electronic and optical properties.
Biological Studies: The compound’s interactions with biological targets, such as enzymes and receptors, are of interest for developing new therapeutic agents.
作用機序
The mechanism of action of 4-(5-Phenyl-4,5-dihydro-1,2-oxazol-3-yl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of biological targets. The exact pathways and molecular targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
4-(5-Phenyl-1,2-oxazol-3-yl)benzoic acid: Similar structure but lacks the dihydro moiety.
4-(5-(4-Methylphenyl)-1,2-oxazol-3-yl)benzoic acid: Contains a methyl group on the phenyl ring.
Uniqueness
4-(5-Phenyl-4,5-dihydro-1,2-oxazol-3-yl)benzoic acid is unique due to the presence of the dihydro moiety, which can influence its chemical reactivity and biological activity. This structural feature can lead to different pharmacokinetic and pharmacodynamic properties compared to its non-dihydro analogs.
特性
CAS番号 |
835594-19-9 |
|---|---|
分子式 |
C16H13NO3 |
分子量 |
267.28 g/mol |
IUPAC名 |
4-(5-phenyl-4,5-dihydro-1,2-oxazol-3-yl)benzoic acid |
InChI |
InChI=1S/C16H13NO3/c18-16(19)13-8-6-11(7-9-13)14-10-15(20-17-14)12-4-2-1-3-5-12/h1-9,15H,10H2,(H,18,19) |
InChIキー |
ULRUYZKDCOSNMJ-UHFFFAOYSA-N |
正規SMILES |
C1C(ON=C1C2=CC=C(C=C2)C(=O)O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


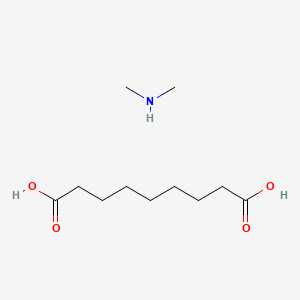
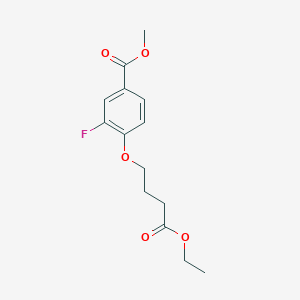
![3-(1-Benzothiophen-2-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B14210408.png)
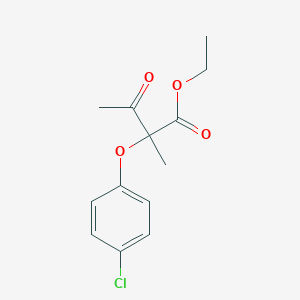
![3-{[4-(2,6-Difluorophenyl)piperidin-1-yl]methyl}-2-phenyl-1H-indole](/img/structure/B14210426.png)
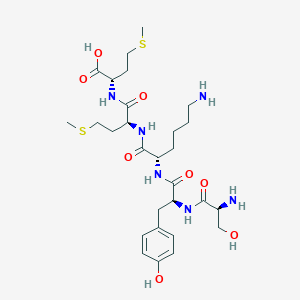
![N-[2-(5-Chloropyridin-2-yl)ethyl]-2-iodobenzamide](/img/structure/B14210436.png)
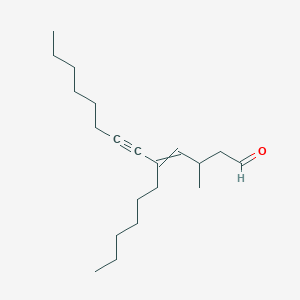
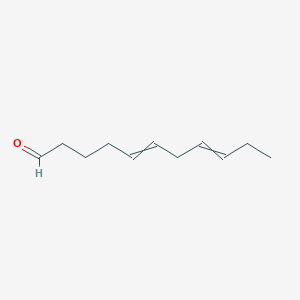
![3-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}imidazolidine-2,4-dione](/img/structure/B14210449.png)
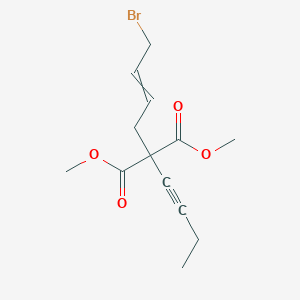
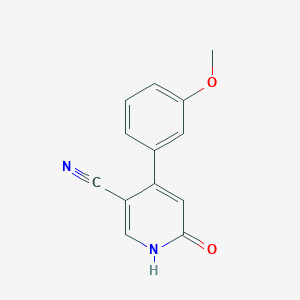
![Oxazole, 4-(bromomethyl)-5-methyl-2-[4-(trifluoromethyl)phenyl]-](/img/structure/B14210469.png)
![L-Leucyl-L-alanyl-N-[(2-iodophenyl)methyl]-L-phenylalaninamide](/img/structure/B14210473.png)
